N-(4-tert-butylphenyl)-2,6-dichloro-5-fluoronicotinamide

Chemical identity Structural differentiation Synthetic intermediate

Research labs often require a specific 2,6-dichloro-5-fluoronicotinamide bearing a 4-tert-butylphenyl substituent for scaffold derivatization or assay controls. Generic intermediates risk divergent reactivity. N-(4-tert-Butylphenyl)-2,6-dichloro-5-fluoronicotinamide (CAS 680217-83-8) provides exact structural fidelity with ≥98% purity, ensuring reproducible nucleophilic aromatic substitution or cross-coupling. Key features: • Bulky lipophilic N-aryl group (logP ~4.2) for membrane-permeable probe design • No annotated bioactivity, ideal as a negative control in biochemical assays • Crystalline solid, ambient shipping; store cool, dry. In-stock availability with multiple research quantities.

Molecular Formula C16H15Cl2FN2O
Molecular Weight 341.2g/mol
CAS No. 680217-83-8
Cat. No. B487383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-tert-butylphenyl)-2,6-dichloro-5-fluoronicotinamide
CAS680217-83-8
Molecular FormulaC16H15Cl2FN2O
Molecular Weight341.2g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F
InChIInChI=1S/C16H15Cl2FN2O/c1-16(2,3)9-4-6-10(7-5-9)20-15(22)11-8-12(19)14(18)21-13(11)17/h4-8H,1-3H3,(H,20,22)
InChIKeyIHJDCVOXUAIONS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-tert-Butylphenyl)-2,6-dichloro-5-fluoronicotinamide: Identity and Physicochemical Baseline


N-(4-tert-Butylphenyl)-2,6-dichloro-5-fluoronicotinamide is a fully synthetic small‑molecule nicotinamide bearing a 2,6‑dichloro‑5‑fluoropyridine‑3‑carboxamide core and a 4‑tert‑butylphenyl substituent on the amide nitrogen . With a molecular formula of C₁₆H₁₅Cl₂FN₂O and a molecular weight of 341.21 g mol⁻¹, the compound is a crystalline solid that requires long‑term storage in a cool, dry place . Its computed lipophilicity (logP ≈ 4.2) and topological polar surface area (tPSA ≈ 32 Ų) place it in a property space typical of neutral, membrane‑permeable small molecules, although no experimental biological activity has been registered for this exact structure in major public databases [1].

Pre‑functionalized nicotinamide building block with bulky 4‑tert‑butylphenyl cap
No registered biological activity in public databases; may support negative‑control studies
Crystalline solid; 98% purity specification (Leyan) supports synthetic consistency

Why In-Class Nicotinamides Cannot Be Interchanged


Nicotinamide derivatives that share the 2,6‑dichloro‑5‑fluoropyridine scaffold are often treated as commodity intermediates; however, the addition of a bulky 4‑tert‑butylphenyl group dramatically alters lipophilicity, steric bulk, and potential target‑binding surfaces [1]. The closest commercially available comparator, 2,6‑dichloro‑5‑fluoronicotinamide (CAS 113237‑20‑0), lacks the N‑aryl substituent entirely and therefore possesses a much lower logP, higher aqueous solubility, and different hydrogen‑bond donor/acceptor profile. Even subtle changes to the N‑aryl group—replacing the tert‑butyl with a methyl or removing the 5‑fluoro substituent—can shift a compound’s chromatographic retention time, crystal packing, and metabolic stability in unpredictable ways . Consequently, procurement of a “similar” nicotinamide without rigorous, quantitative confirmation that the specific substitution pattern is unnecessary risks introducing an impurity with divergent reactivity or unknown biological off‑target effects.

N‑Aryl substitution modifies physicochemical profile
The unsubstituted amide (CAS 113237‑20‑0) is substantially more polar; the bulky tert‑butylphenyl group increases logP and steric bulk, altering solubility and partitioning.
Even minor N‑aryl changes shift properties
Replacing the tert‑butyl with methyl or removing the 5‑fluoro substituent can unpredictably change chromatographic retention, crystal packing, and metabolic stability.
Substitution without structural confirmation risks reactivity divergence
Procurement of a “similar” nicotinamide without verifying the specific substitution pattern may introduce an impurity with divergent reactivity or unintended off‑target effects.

Quantitative Comparator Evidence for Scientific Selection


Structural Identity: Unique N-(4-tert-Butylphenyl) Substitution

The target compound differs from the widely used intermediate 2,6‑dichloro‑5‑fluoronicotinamide (CAS 113237‑20‑0) by the presence of a 4‑tert‑butylphenyl group on the amide nitrogen. This substitution increases the molecular weight from 207.01 g mol⁻¹ (comparator) to 341.21 g mol⁻¹ [1], adds a second aromatic ring, and introduces a sterically demanding tert‑butyl group that constrains conformational flexibility [2]. No other commercially available nicotinamide combines a 2,6‑dichloro‑5‑fluoro core with a 4‑tert‑butylphenyl N‑substituent.

Structural identity
Class-level inference
Target: MW 341.21, contains 4‑tert‑butylphenyl
Comparator: MW 207.01, no N‑aryl substituent
ΔMW +134.20 (+64.8%); additional aromatic ring and tert‑butyl group
Unique substitution provides hydrophobic N‑aryl cap not available with the unsubstituted intermediate; supports building‑block differentiation.
Structural comparison based on IUPAC and SMILES; computational MW values from ChemBase.
Chemical identity Structural differentiation Synthetic intermediate

Lipophilicity Differentiation from Unsubstituted Intermediate

The computed octanol‑water partition coefficient (logP) for N-(4-tert-butylphenyl)-2,6-dichloro-5-fluoronicotinamide is approximately 4.2 [1], which is substantially higher than the estimated logP of ~1.6 for 2,6‑dichloro‑5‑fluoronicotinamide . This ~2.6‑log‑unit increase reflects the addition of the hydrophobic tert‑butylphenyl moiety and places the target compound firmly in the lipophilic space typical of CNS‑penetrant or intracellular‑targeted small molecules, whereas the comparator remains in a more polar, “lead‑like” region.

Lipophilicity (logP)
Cross-study comparable
Target logP ≈ 4.2; Comparator logP ≈ 1.6
ΔlogP ≈ +2.6 (~400‑fold higher partition coefficient)
Higher lipophilicity may influence membrane partitioning and non‑specific binding; method context should be reviewed.
Computational prediction (XLogP3); experimental logP may differ.
Lipophilicity Drug-likeness Physicochemical properties

Purity Benchmarking: 98% Traceable Specification

Leyan (product 1948107) lists the compound at 98% purity , a specification that matches the purity level commonly required for building‑block chemistry. In contrast, the generic intermediate 2,6‑dichloro‑5‑fluoronicotinamide is frequently offered at 95–97% purity by bulk suppliers, with batch‑to‑batch variability in residual solvents and halogenated by‑products. The 98% specification for the target compound is documented with a traceable product number, enabling procurement teams to request a Certificate of Analysis for each lot.

Purity specification
Data to verify
Target: 98% (Leyan Catalog 1948107)
Comparator: typically 95–97%
Higher specification may reduce risk of unidentified impurities; supports synthetic reproducibility.
Request Certificate of Analysis for each lot.
Purity Quality control Reproducibility

Absence of Documented Biological Activity

The ZINC database explicitly states “There is no known activity for this compound” based on ChEMBL 20 [1]. This is in stark contrast to many nicotinamide derivatives that have reported HDAC, NNMT, or kinase inhibitory activity. For example, structurally related 2,6‑dichlorobenzamide derivatives have shown HDAC2 IC₅₀ values as low as 250 nM in biochemical assays [2]. The absence of registered bioactivity for the target compound, combined with its drug‑like physicochemical profile, makes it a candidate for use as a matched negative control or as a starting scaffold for medicinal chemistry programmes that require a clean slate without pre‑existing target annotations.

Registered bioactivity
Cross-study comparable
Target: No known activity (ChEMBL 20)
Comparator scaffold: HDAC2 IC₅₀ 250 nM
Absence of pre‑annotated bioactivity may reduce polypharmacology risk in assay development.
Annotation may be incomplete; verify in target assays.
Negative control Screening library Target selectivity

Recommended Application Scenarios Based on Evidence


Medicinal Chemistry: Late-Stage Scaffold Diversification

The combination of the 2,6‑dichloro‑5‑fluoropyridine core with the 4‑tert‑butylphenyl N‑substituent provides a scaffold that can be further elaborated via nucleophilic aromatic substitution or metal‑catalyzed cross‑coupling at the chlorine positions, while the tert‑butylphenyl group enhances lipophilicity (logP ≈ 4.2) and membrane permeability [1]. This differentiates it from the simpler intermediate 2,6‑dichloro‑5‑fluoronicotinamide, which would require a separate amidation step to install a hydrophobic cap.

Assay Development: Negative Control or Inactive Probe

Because ZINC3453876 records no known biological activity in ChEMBL 20 [1], the compound may serve as a pharmacologically silent negative control in biochemical or cell‑based assays, provided that its chemical stability and purity (≥98%) are verified. This application exploits the absence of annotated activity to minimise the risk of off‑target interference, in contrast to closely related scaffolds that carry known HDAC or NNMT liabilities.

Physicochemical Reference Standard for logP Calibration

With a computed logP of ~4.2 and a well‑defined single molecular species, the compound can serve as a retention‑time marker for reversed‑phase HPLC logD calibration in the moderately lipophilic range [1]. Its structural dissimilarity to commonly used logP calibrants (e.g., toluene, naphthalene) offers an independent verification point, especially when chromatographic methods are being validated for halogenated heterocycles.

Application
Selection Property
Validation Focus
Scaffold diversification
Pre‑functionalized with 4‑tert‑butylphenyl cap; chloro substituents for cross‑coupling
Reactivity and purification profile; lipophilicity‑driven partitioning
Negative‑control probe
No known bioactivity in public databases; high purity
Assay‑specific interference testing; stability under assay conditions
logP reference standard
Well‑defined logP ≈ 4.2; single molecular species
Retention time reproducibility in reversed‑phase HPLC; cross‑validation with established calibrants
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